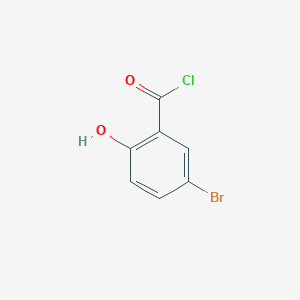

5-Bromo-2-hydroxybenzoyl chloride

説明

5-Bromo-2-hydroxybenzoyl chloride (hypothetical structure, exact data inferred) is a benzoyl chloride derivative featuring a hydroxyl group at the 2-position and a bromine atom at the 5-position on the aromatic ring. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its reactivity stems from the electrophilic carbonyl carbon, which undergoes nucleophilic acyl substitution reactions.

特性

IUPAC Name |

5-bromo-2-hydroxybenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMJGJCFKIQYSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Substituent Position and Electronic Effects

- 5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride (): Structure: The hydroxyl group in the target compound is replaced by a 2-methylbenzyloxy substituent. The electron-donating methyl group may slightly decrease the electrophilicity of the carbonyl compared to the target .

-

- Structure : A positional isomer with bromine at the 4-position instead of 3.

- Impact : The meta-bromo substitution (in the target) versus para-bromo (in this analog) alters electronic distribution. The para isomer may exhibit higher resonance stabilization, slightly reducing carbonyl reactivity compared to the target .

Functional Group Variations

5-Bromo-2-methoxybenzenesulfonyl chloride ():

- Structure : Replaces the benzoyl chloride group with a sulfonyl chloride and adds a methoxy group.

- Impact : Sulfonyl chlorides are more reactive than benzoyl chlorides in nucleophilic substitutions (e.g., sulfonamide formation). The methoxy group increases lipophilicity (XLogP3 ~5.3) compared to the hydroxyl group in the target .

Physicochemical Properties

*Hypothetical data inferred from analogs; †Estimated based on hydroxyl group polarity; ‡Estimated based on benzyl group contribution.

Research Findings and Trends

Synthetic Utility :

- Studies suggest that electron-withdrawing groups (e.g., bromine) enhance benzoyl chloride reactivity, but steric bulk in ortho-substituted analogs (e.g., 2-methylbenzyloxy) can counteract this effect .

- Sulfonyl chloride derivatives are preferred for creating sulfonamide-based drugs, while benzoyl chlorides are more common in ester and amide formations .

Stability :

- Hydroxyl-containing benzoyl chlorides are prone to hydrolysis, requiring stabilization via derivatization or low-temperature storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。